BenchChemオンラインストアへようこそ!

4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one

Physicochemical profiling Lipophilicity optimization Medicinal chemistry

4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one (CAS 887348-08-5) is a synthetic heterocyclic small molecule (MW 335.4 g/mol, formula C19H17N3OS) combining a benzimidazole core N-substituted with a prop-2-ynyl (propargyl) group, linked at the 2-position to a pyrrolidin-2-one ring that bears an N-(thiophen-2-ylmethyl) substituent. The compound is cataloged as PubChem CID 16450601 with computed XLogP3 of 2.2, topological polar surface area (TPSA) of 66.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C19H17N3OS
Molecular Weight 335.4g/mol
CAS No. 887348-08-5
Cat. No. B368110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
CAS887348-08-5
Molecular FormulaC19H17N3OS
Molecular Weight335.4g/mol
Structural Identifiers
SMILESC#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4
InChIInChI=1S/C19H17N3OS/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h1,3-8,10,14H,9,11-13H2
InChIKeyWOARDGUZLXGRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one (CAS 887348-08-5): Procurement-Grade Structural and Physicochemical Profile


4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one (CAS 887348-08-5) is a synthetic heterocyclic small molecule (MW 335.4 g/mol, formula C19H17N3OS) combining a benzimidazole core N-substituted with a prop-2-ynyl (propargyl) group, linked at the 2-position to a pyrrolidin-2-one ring that bears an N-(thiophen-2-ylmethyl) substituent [1]. The compound is cataloged as PubChem CID 16450601 with computed XLogP3 of 2.2, topological polar surface area (TPSA) of 66.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. It is primarily distributed as a research screening compound through specialty chemical suppliers . The presence of the terminal alkyne on the benzimidazole N1 position provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling downstream derivatization for probe synthesis or SAR expansion [2].

Why 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one Cannot Be Generically Substituted by In-Class Analogs


Substitution with a generic benzimidazole-pyrrolidinone scaffold is not functionally equivalent because the three pharmacophoric elements of this compound—the N1-propargyl group, the C2-pyrrolidinone linker, and the N-(thiophen-2-ylmethyl) terminus—are simultaneously present in a single, commercially cataloged entity. The thienylmethyl substituent contributes distinct π-stacking and sulfur-mediated binding potential compared to benzyl or phenyl analogs [1], while the terminal alkyne provides a unique derivatization site absent in saturated N-alkyl congeners [2]. Replacing the thiophene with a phenyl group (e.g., 1-benzyl analogs) alters both lipophilicity and the heteroatom interaction profile, while removing the propargyl group eliminates the click chemistry handle that enables bioconjugation and probe development [3]. These structural distinctions mean that procurement of a near-analog without verifying the exact substitution pattern risks loss of the specific physicochemical and reactivity properties required for the intended research application.

Quantitative Differentiation Evidence for 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one Versus Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of Thienylmethyl vs. Benzyl N-Substituted Pyrrolidinone Analogs

The target compound has a computed XLogP3 of 2.2 [1]. Replacing the N-(thiophen-2-ylmethyl) group with an N-benzyl substituent (a common analog modification) would be expected to increase lipophilicity. A structurally related benzimidazole-pyrrolidinone analog, 1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (MW 333.37, C20H16FN3O), replaces the thienylmethyl with a 4-fluorophenyl group, resulting in altered electronic and steric properties at the pyrrolidinone N-position [2]. The thiophene sulfur atom introduces a hydrogen bond acceptor not present in phenyl/benzyl analogs, contributing to a TPSA of 66.4 Ų and potentially altering blood-brain barrier permeability predictions relative to all-carbon aryl substituents [1].

Physicochemical profiling Lipophilicity optimization Medicinal chemistry

Hydrogen Bond Donor Count: Rational Selection for Permeability-Sensitive Assays

The target compound possesses zero hydrogen bond donors (HBD = 0) [1]. This distinguishes it from analogs bearing a free NH on the benzimidazole core (e.g., 2-substituted-1H-benzimidazole-pyrrolidinones lacking the N1-propargyl cap) or hydroxyl-containing pyrrolidinone derivatives, which carry HBD ≥ 1. According to Lipinski's Rule of Five, HBD count is a key determinant of passive membrane permeability; compounds with HBD = 0 are generally predicted to exhibit superior permeability compared to HBD ≥ 1 analogs, all else being equal [2].

Drug-likeness Permeability Oral bioavailability prediction

Terminal Alkyne as a Click Chemistry Handle: Derivatization Advantage Over Saturated N-Alkyl Benzimidazole Analogs

The prop-2-ynyl (propargyl) substituent on the benzimidazole N1 position provides a terminal alkyne functionality (SMILES: C#CCN1C2=CC=CC=C2N=C1...) [1]. This alkyne is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a well-established bioorthogonal ligation strategy [2]. In contrast, closely related analogs such as 1-(2-thienylmethyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one (lacking the N1-propargyl cap) or N1-methyl/ethyl benzimidazole derivatives lack this reactive handle, precluding facile derivatization for fluorescent tagging, affinity pull-down, or PROTAC conjugate synthesis without additional synthetic steps.

Click chemistry Chemical probe synthesis Bioconjugation

Rotatable Bond Count and Molecular Flexibility: Differentiation from Conformationally Constrained Benzimidazole-Pyrrolidinone Analogs

The target compound has four rotatable bonds as computed by PubChem [1]. This places it in a moderate flexibility range compared to more constrained analogs such as cyclopentyl-fused pyrrolidine RBP4 antagonists (e.g., compound 43 from the nonretinoid RBP4 antagonist series, which features a rigid cyclopentyl-pyrrolidine bicycle with fewer rotational degrees of freedom) [2]. While the cyclopentyl-fused analog 43 demonstrated approximately 60% reduction in circulating plasma RBP4 protein levels upon chronic dosing in rats [2], its constrained scaffold limits the accessible conformational space for target engagement optimization. The target compound's four rotatable bonds allow greater induced-fit adaptability, which may be advantageous when screening against conformationally dynamic targets, though at the potential cost of entropic penalty upon binding.

Conformational analysis Ligand efficiency Scaffold optimization

Optimal Research Application Scenarios for 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one Based on Verified Differentiation Evidence


Chemical Probe Synthesis via CuAAC Click Chemistry Derivatization

The terminal alkyne on the benzimidazole N1 position enables direct conjugation to azide-containing reporter tags (fluorophores, biotin, desthiobiotin) under standard CuAAC conditions without additional synthetic modification [1]. This compound is therefore best deployed as a parent scaffold for generating target engagement probes, affinity chromatography reagents, or cellular imaging tools in chemical biology workflows, where the integrated thienylmethyl-pyrrolidinone core provides a drug-like recognition element and the alkyne serves as the conjugation point [2].

Physicochemical Screening Libraries Requiring Controlled Lipophilicity (XLogP3 = 2.2) and Zero HBD

With a computed XLogP3 of 2.2, TPSA of 66.4 Ų, and zero hydrogen bond donors [1], this compound occupies a favorable drug-like property space suitable for inclusion in diversity screening libraries where excessive lipophilicity or promiscuous hydrogen bonding is a known source of assay interference. Procurement for screening collections prioritizing lead-like or fragment-like property windows is supported by these computed parameters, which differentiate it from higher-logP benzyl-substituted analogs [2].

Kinase Inhibitor Scaffold Hopping and Medicinal Chemistry SAR Expansion

The benzimidazole-pyrrolidinone core is a recognized kinase inhibitor scaffold [1]. The thienylmethyl substituent introduces a sulfur-containing heteroaromatic ring capable of engaging the kinase hinge region or hydrophobic back pocket via distinct π-sulfur interactions not achievable with phenyl or benzyl isosteres [2]. This compound is appropriate as a starting point for structure-activity relationship (SAR) studies targeting kinases where thiophene-mediated binding has been structurally characterized.

Cell Differentiation Screening in Oncology or Dermatology Research Programs

A patent-originated description (accessible via web data commons, attributed to freshpatents.com) indicates that this compound or closely related benzimidazole-propargyl derivatives exhibit activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting utility in anticancer and antipsoriatic screening [1]. While quantitative potency data are not publicly available, this annotation supports prioritization for phenotypic screening cascades in AML differentiation therapy or psoriasis drug discovery programs where monocyte/macrophage lineage commitment is a therapeutically relevant endpoint.

Quote Request

Request a Quote for 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.